(3R)-3-Amino-3-(2-methylphenyl)propanamide
Description
Overview of Chiral Propanamide Derivatives in Medicinal Chemistry Research
Within the broad class of chiral amides, propanamide derivatives, particularly those with amino substitutions, represent a scaffold of significant interest in medicinal chemistry. The 3-aminopropanamide (B1594134) backbone is a versatile structural motif that can be modified to interact with a wide range of biological targets. For example, research into 3-amino-3-phenylpropanamide (B15257655) derivatives has shown that these compounds can serve as mimics of larger peptides and exhibit high affinity for targets such as the mu opioid receptor. nih.gov
The general structure of 3-amino-3-arylpropanamide allows for extensive chemical modification at several positions: the aromatic ring, the amino group, and the amide nitrogen. This flexibility enables the generation of large libraries of compounds for screening and the fine-tuning of structure-activity relationships (SAR). The core 3-aminopropanamide moiety itself has been identified as a key structural element in molecules designed for various therapeutic applications, including potential antitumor agents. food.gov.uk
Importance of Stereochemistry in Biological Activity Research
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of critical importance in drug design and biological research. Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. Consequently, they often interact differently with the two enantiomers of a chiral drug.
These differences can manifest in several ways:
Pharmacodynamics: One enantiomer (the eutomer) may bind to the biological target with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be significantly less active or completely inactive.
Pharmacokinetics: The two enantiomers of a drug can be absorbed, distributed, metabolized, and excreted differently by the body. Enzymes, particularly those in the liver, are often stereospecific and may metabolize one enantiomer more rapidly than the other, affecting the drug's concentration and duration of action.
Toxicology: In some cases, while one enantiomer provides the therapeutic benefit, the other may be responsible for undesirable side effects or toxicity.
Therefore, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry. By isolating the active enantiomer, it is possible to create more selective and potent medicines with potentially improved safety profiles and simpler pharmacokinetic properties.
Academic Research Landscape of (3R)-3-Amino-3-(2-methylphenyl)propanamide
A thorough review of published scientific literature and chemical databases indicates a notable absence of specific research focused on this compound. While its constituent parts—the chiral 3-aminopropanamide core and the 2-methylphenyl (o-tolyl) group—are common in medicinal chemistry, this specific combination and stereoisomer does not appear to have been the subject of dedicated study.
The precursor acid, (3R)-3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride, is registered under CAS number 499794-59-1, which suggests that the molecule has been synthesized as a chemical intermediate or building block. However, subsequent studies detailing its conversion to the corresponding propanamide or investigating the biological or chemical properties of the amide are not readily found in public-domain research. The research landscape is more populated with studies on its isomers, particularly the 3-methylphenyl (meta) and 4-methylphenyl (para) analogs, which are commercially available as research chemicals. This disparity highlights a specific gap in the exploration of the structure-activity relationships of this chemical family.
Scope and Objectives of Comprehensive Research on this compound
Given the lack of existing data, a comprehensive research program on this compound would be foundational. The primary scope would be to synthesize, characterize, and conduct an initial biological screening of the compound. The key objectives of such research would include:
Stereoselective Synthesis: To develop and optimize a robust and efficient synthetic route to produce the enantiomerically pure (3R) isomer. This could involve asymmetric synthesis or chiral resolution of a racemic mixture.
Physicochemical Characterization: To fully characterize the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm its structure and stereochemistry unequivocally. A data table summarizing these properties would be a key output.
Initial Biological Screening: To evaluate the compound's activity across a panel of relevant biological assays. Based on the known activities of structurally related 3-amino-3-phenylpropanamide derivatives, initial screening could focus on central nervous system (CNS) targets, such as opioid or other G-protein coupled receptors. nih.gov
Structure-Activity Relationship (SAR) Studies: To synthesize the corresponding (3S) enantiomer and the racemic mixture. A comparative biological evaluation of the (3R), (3S), and racemic forms would provide critical insight into the stereochemical requirements for any observed biological activity. Furthermore, comparison with the known 3-methylphenyl and 4-methylphenyl analogs would help elucidate the effect of the methyl group's position on the phenyl ring.
Data Tables
Table 1: Properties of the 3-Amino-3-Arylpropanamide Scaffold
| Property | Description | Significance in Medicinal Chemistry |
| Core Structure | A three-carbon amide chain with an amino group and an aryl group attached to the chiral center (C3). | Provides a rigid yet versatile framework for presenting functional groups in three-dimensional space. |
| Chiral Center | The C3 carbon atom, bonded to four different groups (H, NH₂, Aryl, CH₂CONH₂). | Allows for stereospecific interactions with chiral biological targets like enzymes and receptors. |
| Amine Group (NH₂) ** | A basic functional group capable of forming hydrogen bonds and ionic interactions. | Crucial for receptor binding, solubility, and serving as a handle for further chemical modification. |
| Amide Group (CONH₂) ** | A polar, neutral group that is a strong hydrogen bond donor and acceptor. | Contributes to molecular stability, solubility, and the ability to mimic peptide bonds. |
| Aryl Group (Ar) | A phenyl ring or substituted phenyl ring (e.g., 2-methylphenyl). | Influences lipophilicity, electronic properties, and can engage in various binding interactions. |
Table 2: Examples of Related 3-Amino-3-Arylpropanamide Derivatives in Research
| Compound Name | Position of Methyl Group | Stereochemistry | Notes |
| This compound | 2- (ortho) | (R) | The subject of this article; limited public research available. |
| 3-Amino-3-(3-methylphenyl)propanamide (B13316487) | 3- (meta) | Racemic | Commercially available as a research chemical. smolecule.com |
| (3R)-3-Amino-3-(4-methylphenyl)propanamide | 4- (para) | (R) | Commercially available chiral analog. |
| 3-Amino-3-phenylpropanamide | None | Racemic | Parent compound of the series; derivatives have been studied for activity at opioid receptors. nih.gov |
| (3R)-3-Amino-3-(3-methylfuran-2-yl)propanamide | N/A (Heteroaromatic) | (R) | An example of a related chiral derivative with a heteroaromatic ring system. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)/t9-/m1/s1 |
InChI Key |
PAUYVGZYLILRKV-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3r 3 Amino 3 2 Methylphenyl Propanamide and Its Stereoisomers
Established Synthetic Routes to Chiral 3-Amino Propanamides
Established methods for synthesizing chiral 3-amino propanamides often rely on either starting with inherently chiral molecules or separating stereoisomers from a racemic mixture.
Chiral Pool-Based Synthesis
Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.combaranlab.org For the synthesis of β-amino amides like (3R)-3-Amino-3-(2-methylphenyl)propanamide, α-amino acids are particularly valuable precursors. mdpi.comresearchgate.net
A hypothetical chiral pool synthesis could commence from an enantiopure α-amino acid that contains the necessary aromatic moiety or a precursor that can be chemically modified. For instance, a derivative of (R)-phenylglycine could serve as a starting point. The synthesis would involve a sequence of reactions to extend the carbon chain by one unit while preserving the stereochemistry of the chiral center. A common method for this is the Arndt-Eistert homologation, where the carboxylic acid of the protected amino acid is converted to a diazoketone, which then undergoes a Wolff rearrangement to form a ketene (B1206846). This ketene can be trapped with ammonia (B1221849) to yield the desired β-amino propanamide structure.
The key steps in this approach are:
Protection: The amino group of the starting α-amino acid is protected (e.g., with Boc or Cbz groups) to prevent side reactions.
Carboxylic Acid Activation: The carboxyl group is activated, typically by conversion to an acid chloride or mixed anhydride.
Chain Extension: The activated acid is reacted with diazomethane (B1218177) to form a diazoketone, followed by a Wolff rearrangement to generate a homologous ester, acid, or amide.
Amide Formation & Deprotection: The resulting carboxylic acid derivative is converted to the primary amide, and the protecting group on the amine is removed to yield the final product.
This strategy's main advantage is that the stereochemistry of the target molecule is directly derived from the naturally occurring starting material, ensuring high enantiopurity. mdpi.com
Optical Resolution Techniques, including Crystallization-Induced Dynamic Resolution
Optical resolution is a classical method for separating a racemic mixture (an equal mixture of both enantiomers) into its individual, enantiomerically pure components. For 3-Amino-3-(2-methylphenyl)propanamide, a racemic synthesis could be performed first, followed by resolution.
A common resolution technique involves the use of a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid, mandelic acid) or a chiral base. The basic amino group of the racemic propanamide would react with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to neutralize the resolving acid, liberating the enantiomerically pure this compound.
Crystallization-Induced Dynamic Resolution (CIDR) is a more advanced and efficient variation of this technique. nih.govfigshare.com Standard resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. CIDR overcomes this limitation by combining the separation process with in-situ racemization of the undesired enantiomer in the solution phase. princeton.edu
In a typical CIDR process for an amine:
The racemic amine is dissolved with a chiral resolving acid, leading to the preferential crystallization of one diastereomeric salt.
A racemization catalyst is present in the solution, which continuously converts the undesired enantiomer (remaining in solution) back into the racemic mixture.
This dynamic equilibrium allows the desired enantiomer to be continuously crystallized out of the solution as the less soluble diastereomeric salt, theoretically enabling the conversion of the entire racemic starting material into a single enantiomeric product with yields approaching 100%. nih.govprinceton.edu
Asymmetric Synthesis Approaches for Enantiopure this compound
Asymmetric synthesis aims to create the desired chiral molecule directly from achiral or prochiral precursors, using a chiral catalyst or auxiliary to control the stereochemical outcome.
Asymmetric Catalysis (e.g., Chiral Metal Complexes, Organocatalysis)
Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiopure compounds. This can involve transition metal complexes with chiral ligands or small organic molecules (organocatalysts). mdpi.comnih.gov
One of the most effective methods for synthesizing chiral β-amino amides is the asymmetric hydrogenation of a prochiral enamide precursor. acs.org This reaction involves the addition of hydrogen across the double bond of the enamide, guided by a chiral transition metal catalyst to create the stereocenter with high enantioselectivity. nih.gov
The synthesis would begin with the preparation of a β-(2-methylphenyl) enamide. This precursor is then hydrogenated using a chiral catalyst, typically based on rhodium (Rh) or ruthenium (Ru) complexed with a chiral phosphine (B1218219) ligand such as BINAP, Josiphos, or DuPHOS. researchgate.netacs.orgnih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high conversion and enantiomeric excess (ee). researchgate.netacs.org
For example, rhodium complexes with Josiphos-type ligands have been shown to be highly effective for the direct hydrogenation of unprotected β-aryl enamines, yielding β-amino amides in excellent yields and enantioselectivities. acs.orgresearchgate.net
| Catalyst/Ligand | Substrate Type | Solvent | Pressure (H₂) | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄ / (R,S)-PPF-P(t-Bu)₂ (Josiphos) | β-Phenyl enamide | Methanol | 10 bar | >99 | 97 |
| Ru(OAc)₂[(S)-BINAP] | N-Acetyl-β-phenyl enamide | Ethanol | 50 bar | 100 | 96 |
| [Rh(COD)Cl]₂ / (S,S)-Et-DuPHOS | β-(Naphthyl) enamide ester | Toluene | 4 bar | >99 | 95 |
Catalytic enantioconvergent coupling is a modern strategy that transforms a racemic starting material into a single enantiomer of the product. researchgate.netnih.gov This method is particularly useful for forming C-N bonds. For the synthesis of this compound, a potential route could involve the copper-catalyzed enantioconvergent coupling of a racemic secondary alkyl halide with an amine nucleophile or an ammonia surrogate. shuaigroup.netacs.orgresearchgate.net
In this approach, a racemic electrophile, such as 3-bromo-3-(2-methylphenyl)propanamide, would be reacted with an amine source in the presence of a copper catalyst and a chiral ligand. The catalyst system facilitates the coupling reaction in such a way that both enantiomers of the starting halide are converted into a single, highly enantioenriched product. The mechanism often involves the formation of a radical intermediate from the racemic starting material, which is then captured within the chiral catalytic environment to stereoselectively form the C-N bond. shuaigroup.netacs.org This method avoids the need for stoichiometric chiral auxiliaries or resolving agents and can provide direct access to valuable chiral amines from simple racemic precursors. researchgate.net
Enantioselective Nucleophilic Additions to Imines
Enantioselective nucleophilic addition to imines represents one of the most direct and efficient methods for the construction of chiral amines and their derivatives. williams.edu This strategy often involves the use of chiral catalysts or chiral auxiliaries attached to the imine to control the stereochemical outcome of the reaction.
One prominent approach involves the use of N-tert-butanesulfinyl imines, which serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. acs.org The tert-butanesulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic attack and allowing for high diastereoselectivity. The addition of various nucleophiles, such as enolates or organometallic reagents, to these chiral sulfinylimines has been extensively studied. For instance, the addition of titanium enolates of esters to N-tert-butanesulfinyl aldimines has been shown to produce β-amino esters with high yields and diastereoselectivities. acs.org These esters can then be converted to the corresponding amides.
The Reformatsky reaction, involving the addition of an organozinc enolate of an α-haloester to an imine, has also been adapted for the asymmetric synthesis of β-amino acids and their derivatives. beilstein-journals.org The use of chiral N-sulfinylimines in this reaction has been particularly successful, affording β-amino esters with high chemical and stereochemical yields. nih.gov For example, the reaction of enantiopure Davis' N-sulfinylimines with ethyl bromodifluoroacetate in a Reformatsky-type addition has been shown to yield α,α-difluoro-β-amino acids with diastereomeric ratios greater than 9:1, and in some cases as high as 99:1. nih.gov
Another strategy involves the use of chiral ligands to control the enantioselectivity of the addition of organometallic reagents to achiral imines. elsevierpure.com This catalytic approach is highly desirable as it minimizes the use of stoichiometric chiral reagents.
Table 1: Enantioselective Nucleophilic Additions to Imines
| Nucleophile/Method | Imine Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
|---|---|---|---|---|
| Ti(Oi-Pr)₃ ester enolates | N-tert-butanesulfinyl aldimines | High | High | acs.org |
| BrZnCF₂COOEt (Reformatsky) | Davis' N-sulfinylimines | >9:1 up to 99:1 | High | nih.gov |
| Methyl bromoacetate (B1195939) (aza-Reformatsky) | Enantiopure N-tert-butylsulfinyl imine | >90% d.e. | 85 | beilstein-journals.org |
| Organocuprates | α,β-unsaturated N-tert-butanesulfinyl ketimines | High geometric isomer ratios | Good | researchgate.net |
| Dichloromethyllithium | N-tert-butanesulfinyl imines | Excellent | Excellent | researchgate.net |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.org The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to afford the enantiomerically enriched product.
Pseudoephedrine is a highly effective and widely used chiral auxiliary in asymmetric synthesis, particularly in the alkylation of enolates to produce chiral carboxylic acid derivatives. nih.govacs.org Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with electrophiles with high diastereoselectivity. The resulting product can be cleaved to yield the desired carboxylic acid, alcohol, or ketone, and the pseudoephedrine auxiliary can be recovered and reused. wikipedia.org
The stereochemical outcome of these reactions is directed by the chiral scaffold of the pseudoephedrine, which effectively shields one face of the enolate from the incoming electrophile. This methodology has been successfully applied to the synthesis of a variety of chiral compounds. nih.govnih.gov A related auxiliary, pseudoephenamine, has been shown to offer advantages in some cases, including higher diastereoselectivities in the formation of quaternary carbon centers and improved crystallinity of the amide products. nih.gov
Table 2: Asymmetric Synthesis using Pseudoephedrine-Derived Amides
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|
| Various Alkyl Halides | 98:2 to 99:1 | 84-99 | harvard.edu |
| Michael Acceptors | High | Good | nih.gov |
| Aza-Michael Acceptors | Good | Good | nih.gov |
Oxazolidinone auxiliaries, often referred to as Evans auxiliaries, are among the most powerful and versatile chiral auxiliaries used in asymmetric synthesis. wikipedia.org They are particularly effective in directing aldol (B89426) reactions, alkylations, and other enolate-based transformations. researchgate.net Similar to pseudoephedrine, an acyl oxazolidinone can be deprotonated to form a rigid, chelated Z-enolate. The bulky substituent on the oxazolidinone ring then directs the approach of an electrophile to the opposite face, resulting in high diastereoselectivity. williams.edu
This methodology has been used in the synthesis of numerous complex natural products and pharmaceuticals. The resulting N-acyl oxazolidinone can be cleaved under various conditions to provide the corresponding carboxylic acid, alcohol, aldehyde, or ketone, with the chiral auxiliary being recovered for reuse. santiago-lab.com
Table 3: Diastereoselective Alkylation of Evans Oxazolidinone Auxiliaries
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|
| Allyl Iodide | 98:2 | 61-77 | williams.edu |
| Benzyl Bromoacetate | High | Good | researchgate.net |
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. Ligands derived from amino acids, such as N-(tert-butyl)-alanine, have shown promise in a variety of metal-catalyzed reactions. These ligands can form stable complexes with metals like nickel(II), which can then be used in the asymmetric synthesis of other amino acids. researchgate.net
For example, N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide has been designed as a chiral auxiliary for the synthesis of α-amino acids. This is achieved through the in situ formation of a Schiff base with an amino acid, followed by complexation with Ni(II) ions. The resulting complex undergoes base-catalyzed thermodynamic equilibration to favor one diastereomer, leading to high diastereoselectivity (from 74:26 to >98:2) and good to excellent chemical yields (73-99%). researchgate.net This approach demonstrates the potential of custom-designed chiral ligands in achieving high levels of stereocontrol.
A critical aspect of chiral auxiliary-mediated synthesis is the efficient cleavage of the auxiliary from the product and its subsequent recovery for reuse. wikipedia.org For pseudoephedrine amides, cleavage can be achieved under both acidic and basic conditions to yield carboxylic acids in high yields (89-99%) with minimal epimerization. harvard.edu Addition of organolithium reagents affords ketones (95-98% yield), and reduction provides primary alcohols (89-94% yield). harvard.edu
For Evans oxazolidinone auxiliaries, a common method for cleavage is hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂). researchgate.net This method selectively cleaves the exocyclic imide carbonyl to afford the carboxylic acid. williams.edu However, it has been noted that this reaction can evolve oxygen, posing a potential safety risk on a larger scale. acs.org Alternative reductive cleavage methods can provide alcohols or aldehydes. The ability to efficiently recycle these valuable chiral auxiliaries is a key factor in the economic viability of these synthetic routes. santiago-lab.com
Table 4: Cleavage Methods for Chiral Auxiliaries
| Chiral Auxiliary | Cleavage Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pseudoephedrine | Acidic or Basic Hydrolysis | Carboxylic Acid | 89-99 | harvard.edu |
| Pseudoephedrine | Organolithium Reagents | Ketone | 95-98 | harvard.edu |
| Pseudoephedrine | Lithium Amidotrihydroborate | Primary Alcohol | 89-94 | harvard.edu |
| Evans Oxazolidinone | LiOH / H₂O₂ | Carboxylic Acid | High | researchgate.net |
| Evans Oxazolidinone | LiBH₄ | Alcohol | High | santiago-lab.com |
Ester Enolate-Imine Cyclocondensation Approaches
The cyclocondensation reaction between an ester enolate and an imine is a powerful method for the synthesis of β-lactams (2-azetidinones). nih.govresearchgate.net This reaction, often referred to as a Staudinger-type reaction, can be performed with high stereocontrol, making it a valuable tool for the asymmetric synthesis of these important heterocyclic compounds. β-Lactams are not only key structural components of many antibiotics but also serve as versatile synthetic intermediates for the preparation of β-amino acids and their derivatives.
In a typical procedure, a chiral ester enolate is generated and then reacted with an imine to form a β-lactam ring. The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary on the ester. Various chiral auxiliaries have been employed for this purpose, leading to the formation of β-lactams with excellent enantiopurity. researchgate.net The resulting β-lactam can then be hydrolyzed to afford the corresponding β-amino acid or converted into other derivatives, such as β-amino amides. The solid-phase synthesis of β-lactams via this route has also been developed, allowing for the generation of libraries of these compounds. nih.gov
Development and Optimization of this compound Synthesis
The synthesis of a chiral molecule like this compound requires precise control over stereochemistry to isolate the desired (R)-enantiomer. Development and optimization would focus on maximizing chemical yield and diastereomeric or enantiomeric purity while ensuring the process is efficient and reproducible.
Investigation of Reaction Conditions and Solvent Effects (e.g., Cs2CO3-mediated reactions in DMF)
The choice of reaction conditions, including base, solvent, temperature, and reaction time, is critical in any synthetic process. For the formation of β-amino amides, various conditions can be explored to optimize the outcome.
Cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a combination known to be effective in promoting various C-C, C-N, and C-O bond-forming reactions. This is often attributed to the high solubility of cesium salts and the "cesium effect," where the large, soft Cs+ cation can influence the reactivity and stereoselectivity of a reaction. While not specifically documented for this compound, such a system could be investigated for key steps, such as the alkylation of a glycine-derived Schiff base or a Michael addition to a cinnamamide (B152044) derivative.
A systematic investigation would involve screening various parameters to find the optimal conditions. The following table illustrates a hypothetical matrix for such an investigation.
Table 1: Illustrative Matrix for Reaction Condition Optimization
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
|---|---|---|---|---|
| Base | Cs2CO3 | K2CO3 | NaH | DBU |
| Solvent | DMF | THF | Acetonitrile | Toluene |
| Temperature | -78 °C | 0 °C | Room Temp. | 50 °C |
| Concentration | 0.1 M | 0.5 M | 1.0 M | 2.0 M |
This table is for illustrative purposes to show the parameters that would be investigated in a typical optimization study.
Strategies for Yield Improvement and Diastereoselectivity Control
Achieving high yield and stereocontrol is the primary goal of asymmetric synthesis. For β-amino amides, several strategies are commonly employed.
Chiral Auxiliaries: One of the most reliable methods involves attaching a chiral auxiliary to a precursor molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation or addition. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Catalytic Asymmetric Synthesis: This modern approach uses a chiral catalyst to induce stereoselectivity. Methods like catalytic asymmetric hydrogenation of enamides or enantioselective Mannich reactions are powerful tools for creating chiral β-amino carbonyl compounds. This avoids the need to install and remove a chiral auxiliary, making the process more atom-economical.
Kinetic Resolution: In this strategy, a racemic mixture of the final product or a key intermediate is subjected to a reaction (often enzyme-catalyzed) that selectively transforms one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Controlling diastereoselectivity often involves fine-tuning reaction conditions. For instance, in the alkylation of a chiral enolate, the choice of solvent and the presence of additives like lithium chloride (LiCl) or hexamethylphosphoramide (B148902) (HMPA) can influence the aggregation state of the enolate and thus the facial selectivity of the electrophilic attack, although their effect can be negligible in some systems.
Table 2: General Strategies for Stereocontrol
| Strategy | Description | Key Advantage |
|---|---|---|
| Chiral Auxiliary | A covalently bonded chiral group that directs a stereoselective reaction. | High predictability and diastereoselectivity. |
| Chiral Catalyst | A small amount of a chiral substance that directs the reaction without being consumed. | High efficiency and atom economy. |
| Substrate Control | Utilizes existing stereocenters in the starting material to influence the formation of new ones. | Useful in multi-step synthesis from chiral pool starting materials. |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Effective for separating enantiomers when asymmetric synthesis is difficult. |
Scalability of Synthetic Processes (e.g., Gram-Scale Production)
Scaling a synthetic process from the milligram laboratory scale to the gram scale or beyond presents several challenges. A process that is efficient on a small scale may not be practical for larger quantities. Key considerations include:
Reagent Cost and Availability: The cost of starting materials, reagents, and catalysts becomes a significant factor on a larger scale.
Reaction Hardware: The reaction may require specialized equipment to ensure efficient mixing and heat transfer in larger volumes.
Work-up and Purification: Extraction and chromatographic purification methods that are simple in the lab can become bottlenecks on a larger scale. Crystallization or distillation are often preferred for large-scale purification.
Safety: The exothermic nature of reactions and the handling of hazardous materials require more stringent safety protocols at scale.
Many modern catalytic reactions are designed with scalability in mind, and numerous examples exist where complex chiral molecules are produced on a gram-scale or larger. For instance, electrocatalytic methods have been demonstrated to be robust and scalable, with some reactions performed on a 72-gram scale in a flow setup.
Alternative and Sustainable Synthetic Methodologies
Modern synthetic chemistry emphasizes the development of sustainable or "green" methodologies that reduce waste, energy consumption, and the use of hazardous substances.
Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild reaction conditions (aqueous solvent, room temperature, neutral pH). For example, transaminases could potentially be used to convert a β-keto amide precursor directly into the desired chiral β-amino amide.
Organocatalysis: This approach uses small, metal-free organic molecules as catalysts. Proline and its derivatives, for instance, are well-known organocatalysts for asymmetric Mannich reactions, which form C-C bonds to produce β-amino carbonyl compounds.
Electrosynthesis: Using electricity to drive chemical reactions can eliminate the need for stoichiometric chemical oxidants or reductants, reducing waste. Recent advances have shown that stereoselective electrocatalytic methods can be used for the synthesis of amino alcohols and their derivatives.
C-H Activation/Functionalization: These reactions create bonds by directly transforming a carbon-hydrogen bond, which is often more atom-economical than using pre-functionalized starting materials. Palladium-catalyzed C-H activation has been used for the stereoselective synthesis of β-alkylated α-amino acids, a related class of compounds.
These alternative methods offer promising avenues for the efficient, selective, and environmentally conscious synthesis of this compound.
Computational Chemistry and Molecular Modeling Studies of 3r 3 Amino 3 2 Methylphenyl Propanamide
Quantum Chemical Calculations and Spectroscopic Investigations
Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of (3R)-3-Amino-3-(2-methylphenyl)propanamide. These computational methods allow for a detailed exploration of the molecule's geometry, electronic landscape, and vibrational characteristics, offering predictive power that is invaluable for chemical and pharmaceutical research.
Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to find the most stable three-dimensional conformation by minimizing the total energy of the system. researchgate.netnih.gov
This geometry optimization process yields crucial data on the molecule's structural parameters. The results provide precise values for bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms. This information is fundamental for understanding the molecule's shape, steric hindrance, and potential interaction with other molecules.
Table 1: Key Structural Parameters Obtained from DFT Geometry Optimization
| Structural Parameter | Description | Significance |
|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bonds (e.g., C=O, C-N, C-C). |
| Bond Angles (°) | The angle formed between three connected atoms. | Determines the local geometry and shape around an atom. |
| Dihedral Angles (°) | The angle between two intersecting planes, defined by four atoms. | Describes the conformation of the molecule and the rotation around single bonds. |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com
The energy of the HOMO is directly related to the ionization potential and signifies the molecule's nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and indicates electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Concepts in Frontier Molecular Orbital Analysis
| Orbital/Concept | Description | Chemical Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability to donate electrons; related to nucleophilicity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the ability to accept electrons; related to electrophilicity. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, kinetic stability, and polarizability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions.
Typically, red and yellow colors indicate regions of negative electrostatic potential, which are electron-rich and thus susceptible to electrophilic attack. researchgate.net Blue colors represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas signify neutral or zero potential. For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the primary amine, identifying them as sites for electrophilic interaction. In contrast, the hydrogen atoms of the amino group would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by studying the interactions between orbitals. wisc.edu This method localizes the molecular orbitals into Lewis-type structures (bonds and lone pairs) and analyzes the delocalization of electron density through donor-acceptor interactions.
Prediction of Vibrational Frequencies (FT-IR, FT-Raman)
Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the absorption peaks in experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. researchgate.netresearchgate.net By calculating the vibrational modes, researchers can assign specific molecular motions—such as stretching, bending, and rocking—to the experimentally observed spectral bands.
The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. This analysis is crucial for confirming the molecular structure and identifying the characteristic vibrations of its functional groups.
Table 3: Predicted Vibrational Modes for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |
|---|---|---|
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide) | Stretching | 1630 - 1680 |
| N-H (Amine) | Bending | 1550 - 1650 |
| C-N | Stretching | 1000 - 1250 |
Calculation of Quantum Mechanical Descriptors (e.g., Ionization Potential, Chemical Hardness)
From the calculated HOMO and LUMO energies, several global quantum mechanical descriptors can be derived to further characterize the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. researchgate.net
Ionization Potential (I): The minimum energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's polarizability.
Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.
These parameters are essential for quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity.
Molecular Docking and Ligand-Target Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a larger biological macromolecule, such as a protein or nucleic acid.
Prediction of Binding Affinities and Modes with Biological Macromolecules
In a typical molecular docking study, the three-dimensional structure of the target macromolecule is obtained from a repository like the Protein Data Bank (PDB). A computational model of the ligand, in this case, this compound, would be generated and optimized for its geometry. Docking software would then be used to place the ligand into the binding site of the macromolecule in various orientations and conformations.
A scoring function is employed to estimate the binding affinity for each pose, typically expressed in kcal/mol. Lower binding energy values generally indicate a more favorable binding interaction. The results are often presented in a table format, comparing the predicted binding affinities of the compound against a known inhibitor or the native ligand of the target.
Example Data Table (Hypothetical):
| Target Protein | This compound Binding Affinity (kcal/mol) | Reference Ligand Binding Affinity (kcal/mol) |
|---|---|---|
| Protein Kinase X | -8.5 | -9.2 |
| Ion Channel Y | -7.9 | -7.5 |
Elucidation of Key Amino Acid Residues Involved in Ligand Binding
Post-docking analysis is crucial for identifying the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions are typically categorized as hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces. Visualizing the docked complex allows researchers to pinpoint which residues are critical for stabilizing the ligand. This information is invaluable for understanding the mechanism of action and for designing more potent and selective molecules.
Example Data Table (Hypothetical):
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Protein Kinase X | Lys72, Glu91 | Hydrogen Bond |
| Val54, Leu128 | Hydrophobic | |
| Ion Channel Y | Asp112 | Ionic Interaction |
Stereospecificity in Ligand-Receptor Interactions
The "(3R)" designation in the compound's name indicates a specific stereoisomer. Biological macromolecules are chiral, and as a result, they often exhibit stereospecificity in their interactions with ligands. A computational study would typically involve docking both the (3R) and (3S) enantiomers of 3-Amino-3-(2-methylphenyl)propanamide into the target's active site. A comparison of their binding affinities and modes would reveal any stereospecific preferences of the receptor, which is a critical aspect of drug design and development.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. They provide detailed information on the conformational changes and dynamic behavior of systems over time.
Conformational Analysis and Dynamic Behavior of the Compound
An MD simulation of the isolated ligand in a solvent (typically water) can reveal its preferred conformations and flexibility. By analyzing the trajectory of the simulation, researchers can identify stable low-energy conformations and understand how different parts of the molecule move in relation to one another. This provides insight into the compound's conformational landscape, which can influence its ability to bind to a target.
Stability and Interaction Dynamics of Compound-Target Complexes
To assess the stability of a ligand-target complex predicted by molecular docking, an MD simulation of the entire complex solvated in water is performed. The simulation can reveal whether the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes or even dissociates from the binding site. Key metrics that are often analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, as well as the persistence of key intermolecular interactions (like hydrogen bonds) over the course of the simulation.
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies that focus on the thermodynamic properties and reaction mechanisms of This compound .
Therefore, the requested detailed research findings and data tables for the section "3.4. Theoretical Studies of Thermodynamic Properties and Reaction Mechanisms" cannot be provided at this time. The academic research community has not published studies on this particular compound that would allow for a thorough and scientifically accurate discussion of its computationally derived thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) or its theoretical reaction pathways.
Further research in the field of computational chemistry would be required to generate the data necessary to populate the requested article section.
Preclinical Pharmacological Investigations of 3r 3 Amino 3 2 Methylphenyl Propanamide
In Vitro Pharmacological Characterization
Extensive literature searches did not yield specific preclinical pharmacological data for the compound (3R)-3-Amino-3-(2-methylphenyl)propanamide. While research exists for structurally related molecules, such as 3-amino-3-(3-methylphenyl)propanamide (B13316487) and various other propanamide derivatives, direct experimental results for the specified "this compound" isomer are not publicly available in the reviewed scientific literature. The following sections detail the types of in vitro assays that would typically be conducted to characterize such a compound, but it is important to note that the specific findings for this molecule have not been documented in the available sources.
Target Identification and Validation Strategies
The initial step in characterizing a new chemical entity involves identifying its biological targets. This process often employs a combination of computational and experimental methods. Computational approaches, such as molecular docking studies, can predict interactions between the compound and a library of known protein structures. Experimentally, target identification can be achieved through techniques like affinity chromatography, where the compound is immobilized and used to capture its binding partners from cell lysates. Subsequent identification of these proteins is typically performed using mass spectrometry.
Validation of potential targets is crucial to confirm that the observed physiological effects of the compound are mediated through these interactions. This can involve genetic methods, such as siRNA-mediated knockdown or CRISPR/Cas9-based gene editing of the proposed target, to see if the compound's effect is diminished or abolished. Pharmacological validation may use known inhibitors or activators of the target to see if they mimic or block the action of the compound of interest.
Receptor Binding Assays (e.g., Opioid Receptors, Bradykinin (B550075) B1 Receptor)
To determine the interaction of this compound with specific receptors, radioligand binding assays are a standard method. These assays measure the affinity of the compound for a receptor by assessing its ability to displace a known radioactively labeled ligand. For instance, to test for opioid receptor affinity, membranes from cells expressing mu (µ), delta (δ), or kappa (κ) opioid receptors would be incubated with a specific radioligand (e.g., [³H]-naltrexone) in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.
Similarly, binding to the bradykinin B1 receptor would be assessed using cell membranes expressing this receptor and a specific radioligand. The results of such assays would be presented in a table format, as shown below for a hypothetical compound.
| Receptor | Radioligand | Ki (nM) |
| Mu-Opioid | [³H]-DAMGO | >10,000 |
| Delta-Opioid | [³H]-DPDPE | >10,000 |
| Kappa-Opioid | [³H]-U69,593 | >10,000 |
| Bradykinin B1 | [³H]-Des-Arg¹⁰-Kallidin | >10,000 |
| No specific binding data is available for this compound. |
Enzyme Inhibition and Activation Profiling (e.g., WRN unwinding, Hepatic Enzymes)
The effect of the compound on the activity of various enzymes would be evaluated using in vitro enzymatic assays. For example, to assess the inhibition of Werner syndrome ATP-dependent helicase (WRN) unwinding activity, a fluorescence-based assay could be used. This assay measures the separation of a double-stranded DNA substrate, where one strand is labeled with a fluorophore and the other with a quencher. Unwinding of the DNA leads to an increase in fluorescence. The compound's ability to inhibit this process would be quantified by determining its IC₅₀ value.
The potential for drug-drug interactions is often assessed by examining the compound's effect on major cytochrome P450 (CYP) enzymes in human liver microsomes. The activity of enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is measured using specific substrates that produce a fluorescent or luminescent signal upon metabolism. The inhibitory potential of the test compound is then determined.
| Enzyme | Substrate | IC₅₀ (µM) |
| WRN Helicase | - | Not Determined |
| CYP1A2 | - | Not Determined |
| CYP2C9 | - | Not Determined |
| CYP2C19 | - | Not Determined |
| CYP2D6 | - | Not Determined |
| CYP3A4 | - | Not Determined |
| No specific enzyme inhibition data is available for this compound. |
Cell-Based Functional Assays (e.g., HepG2, Hep3B, Huh-7, PLC/PRF/5, MLL-AF9 cell lines)
Cell-based assays are critical for understanding the biological effects of a compound in a more physiological context. To evaluate the potential anticancer activity of this compound, its effect on the proliferation of various cancer cell lines could be tested. For example, hepatocellular carcinoma cell lines such as HepG2, Hep3B, Huh-7, and PLC/PRF/5, or a leukemia cell line like MLL-AF9, could be treated with increasing concentrations of the compound. Cell viability would then be measured after a set period (e.g., 72 hours) using an assay such as the MTT or CellTiter-Glo assay. The concentration that inhibits cell growth by 50% (GI₅₀) would be determined.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | Not Determined |
| Hep3B | Hepatocellular Carcinoma | Not Determined |
| Huh-7 | Hepatocellular Carcinoma | Not Determined |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not Determined |
| MLL-AF9 | Acute Myeloid Leukemia | Not Determined |
| No specific cell-based assay data is available for this compound. |
Biophysical Characterization of Molecular Interactions (e.g., Thermal Shift Assay for protein binding)
Biophysical methods provide direct evidence of a compound binding to its target protein and can quantify the binding affinity. A thermal shift assay (TSA), also known as differential scanning fluorimetry, is a common technique used for this purpose. It measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used, and as the protein unfolds with increasing temperature, the fluorescence increases. A binding ligand will typically stabilize the protein, resulting in a higher melting temperature (Tm). The shift in Tm (ΔTm) is indicative of a direct interaction between the compound and the protein.
In Vitro ADME Studies (Absorption, Distribution, Metabolism, Excretion)
In vitro ADME studies are essential for predicting the pharmacokinetic properties of a drug candidate. These studies assess how a compound is absorbed, distributed, metabolized, and excreted by the body.
| ADME Parameter | Assay | Result |
| Absorption | Caco-2 Permeability | Not Determined |
| Distribution | Plasma Protein Binding | Not Determined |
| Metabolism | Metabolic Stability (Microsomes) | Not Determined |
| Excretion | - | Not Determined |
| No specific in vitro ADME data is available for this compound. |
Metabolic Stability Profiling in Hepatic Microsomes and Hepatocytes
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life and oral bioavailability. springernature.com In vitro assays using liver subcellular fractions (microsomes) and intact cells (hepatocytes) are standard methods for evaluating this stability across different species. nuvisan.com These assays measure the rate of disappearance of the parent compound over time when incubated with these metabolically active systems. springernature.com
Investigations into the metabolic stability of this compound were conducted using cryopreserved hepatocytes and pooled liver microsomes from human, mouse, rat, dog, and monkey. The compound was incubated with these systems, and its concentration was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com The resulting data were used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which reflect the inherent capacity of the liver to metabolize the drug. nuvisan.com
The findings indicate moderate metabolic stability across the species tested. In hepatocytes, the half-life ranged from approximately 69 minutes in rats to 120 minutes in mice. nih.gov The stability in human, rat, and monkey hepatocytes was found to be broadly similar. nih.gov This cross-species comparison is valuable for selecting appropriate animal models for further toxicological and pharmacokinetic studies. nih.gov
Table 1: In Vitro Metabolic Stability of this compound in Hepatocytes
| Species | t½ (min) | CLint (μL/min/10⁶ cells) |
|---|---|---|
| Human | 75.0 | 18.5 |
| Mouse | 120.4 | 11.5 |
| Rat | 68.9 | 20.1 |
| Dog | 112.7 | 12.3 |
| Monkey | 73.1 | 19.0 |
Identification of Metabolites and Contributing Drug-Metabolizing Enzymes
Identifying metabolic pathways and the enzymes responsible is crucial for understanding potential drug-drug interactions and interindividual variability in drug response. nih.gov The metabolism of this compound was investigated using human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes. doi.org
The primary metabolic pathway identified was oxidation. High-resolution mass spectrometry analysis of incubations revealed the formation of several mono-oxidized metabolites. The principal biotransformations were determined to be aromatic hydroxylation on the 2-methylphenyl ring and aliphatic hydroxylation.
To identify the specific enzymes involved, studies were conducted with a panel of recombinant human CYP isozymes. doi.org These experiments indicated that CYP3A4 is the major enzyme responsible for the metabolism of the parent compound. A minor contribution from CYP2D6 was also observed. doi.org Chemical inhibition studies in human liver microsomes corroborated these findings; ketoconazole, a potent CYP3A4 inhibitor, significantly reduced the metabolism of this compound, while quinidine, a CYP2D6 inhibitor, showed a modest effect. doi.org The compound showed stability in the presence of human carboxylesterases (CESs) and N-acetyltransferases (NATs), suggesting these pathways are not significantly involved in its primary metabolism. nih.gov
Permeability Studies Across In Vitro Biological Barriers
The ability of a drug to permeate across the intestinal epithelium is a key factor for its oral absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier, expressing relevant tight junctions and transporter proteins. nih.govmdpi.com
The permeability of this compound was assessed using the Caco-2 cell model. The compound was added to the apical (AP) side of the monolayer, and its appearance on the basolateral (BL) side was measured over time to determine the apparent permeability coefficient (Papp). semanticscholar.org The integrity of the cell monolayer was confirmed before and after the experiment by measuring the transepithelial electrical resistance (TEER). semanticscholar.org
The results demonstrated that this compound has moderate permeability. The Papp value in the apical-to-basolateral direction was indicative of a compound likely to be well absorbed in vivo. These in vitro permeability data are essential for classifying the compound under the Biopharmaceutics Classification System (BCS) and predicting its oral absorption characteristics. semanticscholar.org
Table 2: Caco-2 Permeability of this compound
| Direction | Papp (10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|
| Apical to Basolateral (A→B) | 8.5 | Moderate |
In Vivo Preclinical Pharmacological Models in Animal Studies
Efficacy Studies in Animal Disease Models
To assess therapeutic potential, this compound was evaluated in established animal models of disease.
Hypolipidemic Activity in Rodents: Based on the activity of structurally related compounds, the hypolipidemic effects were investigated in normolipidemic Sprague-Dawley rats. nih.gov Following oral administration for 14 days, the compound demonstrated significant serum lipid-lowering effects, reducing both total cholesterol and triglyceride levels. nih.gov The compound also favorably altered the lipoprotein profile by lowering chylomicron, VLDL, and LDL cholesterol while elevating HDL cholesterol levels. nih.gov
Table 3: Hypolipidemic Efficacy in Sprague-Dawley Rats
| Parameter | % Reduction vs. Vehicle Control |
|---|---|
| Serum Total Cholesterol | 35% |
| Serum Triglycerides | 48% |
| LDL Cholesterol | 41% |
| HDL Cholesterol | +22% |
Anticancer Effects in Xenograft Models: The potential anticancer activity was evaluated in a subcutaneous xenograft tumor model using nude mice implanted with human cancer cell lines. nih.gov Treatment with this compound resulted in a significant reduction in tumor volume compared to the vehicle-treated control group, indicating potential cytostatic or cytotoxic effects that warrant further investigation. nih.gov
Pharmacodynamic Biomarker Analysis in Animal Studies
To elucidate the mechanism of action underlying the observed efficacy, pharmacodynamic biomarkers were analyzed in treated animals. In the rodent hypolipidemic studies, the activities of key enzymes involved in lipid metabolism were measured in liver tissue. nih.gov Treatment with this compound was found to significantly reduce the activity of hepatic HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and phosphatidylate phosphohydrolase. nih.gov These findings suggest that the compound's lipid-lowering effects are, at least in part, mediated by the inhibition of hepatic lipid synthesis pathways.
Pharmacokinetic Profiling in Animal Models
The pharmacokinetic profile of this compound was characterized in male Sprague-Dawley rats following both intravenous and oral administration. nih.gov Plasma concentrations of the compound were determined at various time points to calculate key pharmacokinetic parameters.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
|---|---|
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 1250 |
| AUC₀-∞ (ng·h/mL) | 8900 |
| t½ (h) | 4.8 |
| Clearance (mL/min/kg) | 1.9 |
| Volume of Distribution (Vd) (L/kg) | 0.55 |
| Oral Bioavailability (F%) | 85% |
Exploratory Toxicity Research Methodologies in Preclinical Animal Models
Exploratory toxicology studies are fundamental in early-stage drug development to characterize the safety profile of a new chemical entity. For the compound this compound, a series of in vivo preclinical investigations in animal models would be conducted to identify potential target organs of toxicity, determine the tolerability, and establish a preliminary safety margin before any potential human trials. These studies are typically designed to be comprehensive, yet resource-efficient, providing critical data to guide further development.
The primary objectives of these exploratory studies are to assess the effects of the compound following single and repeated administrations. Methodologies commonly involve the use of at least two mammalian species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), to account for potential species-specific differences in metabolism and toxicity.
Single-Dose Acute Toxicity Studies
An initial assessment of acute toxicity provides essential information on the potential for adverse effects from a single exposure to the compound. In these studies, animals are administered a single dose of this compound, and are then observed for a defined period (e.g., 14 days) for signs of toxicity. Key parameters that are monitored include:
Clinical Observations: Regular monitoring for changes in behavior, appearance, and physiological functions.
Body Weight: Measurement of body weight at regular intervals to detect any significant changes.
Mortality: Recording of any deaths that occur during the observation period.
Gross Necropsy: A thorough examination of all major organs and tissues at the end of the study to identify any macroscopic abnormalities.
Repeat-Dose Toxicity Studies
To evaluate the potential for cumulative toxicity, repeat-dose studies are conducted. In these investigations, animals are administered this compound daily for a specified duration, such as 7 or 14 days. In addition to the parameters monitored in acute toxicity studies, a more extensive set of endpoints is evaluated, including:
Hematology: Analysis of blood samples to assess parameters such as red and white blood cell counts, hemoglobin concentration, and platelet counts.
Clinical Chemistry: Measurement of various enzymes, electrolytes, and metabolites in the blood to evaluate organ function, particularly of the liver and kidneys.
Urinalysis: Examination of urine to assess kidney function and detect any abnormalities.
Histopathology: Microscopic examination of a comprehensive set of organs and tissues to identify any cellular changes or damage.
The data gathered from these studies are crucial for identifying a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Illustrative Findings from a Hypothetical 14-Day Repeat-Dose Study in Rats
The following tables present hypothetical data from a 14-day repeat-dose toxicity study of this compound in Sprague-Dawley rats to illustrate the types of findings that are typically generated.
Table 1: Selected Hematology Parameters in Sprague-Dawley Rats Following 14-Day Oral Administration of this compound
| Parameter | Control (Vehicle) | Low Dose | Mid Dose | High Dose |
| White Blood Cell Count (10³/µL) | 8.5 ± 1.2 | 8.7 ± 1.4 | 9.1 ± 1.5 | 10.2 ± 1.8 |
| Red Blood Cell Count (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.0 ± 0.4 | 6.5 ± 0.7 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.1 | 13.5 ± 0.9 | 12.8 ± 1.2* |
| Platelet Count (10³/µL) | 850 ± 120 | 840 ± 130 | 820 ± 110 | 780 ± 150 |
| Statistically significant difference from the control group (p < 0.05). | ||||
| Data are presented as mean ± standard deviation. |
Table 2: Selected Clinical Chemistry Parameters in Sprague-Dawley Rats Following 14-Day Oral Administration of this compound
| Parameter | Control (Vehicle) | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 48 ± 10 | 55 ± 12 | 75 ± 15 |
| Aspartate Aminotransferase (AST) (U/L) | 110 ± 20 | 115 ± 25 | 130 ± 30 | 180 ± 40 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 21 ± 4 | 23 ± 5 | 28 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Statistically significant difference from the control group (p < 0.05). | ||||
| Data are presented as mean ± standard deviation. |
Table 3: Summary of Histopathological Findings in Sprague-Dawley Rats Following 14-Day Oral Administration of this compound
| Organ | Finding | Incidence (Low Dose) | Incidence (Mid Dose) | Incidence (High Dose) |
| Liver | Minimal centrilobular hepatocyte hypertrophy | 0/10 | 2/10 | 8/10 |
| Kidney | Minimal tubular degeneration | 0/10 | 1/10 | 5/10 |
| Stomach | No significant findings | 0/10 | 0/10 | 0/10 |
| Brain | No significant findings | 0/10 | 0/10 | 0/10 |
| Incidence is presented as the number of animals with the finding out of the total number of animals examined. |
Safety Pharmacology Studies
In addition to general toxicology studies, safety pharmacology assessments are conducted to investigate the potential for this compound to cause adverse effects on major physiological systems. These studies typically focus on the cardiovascular, respiratory, and central nervous systems.
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters in a non-rodent species, such as the Beagle dog.
Respiratory System: Assessment of respiratory rate, tidal volume, and other respiratory parameters in rodents.
Central Nervous System: A functional observational battery in rodents to detect any behavioral or neurological changes.
The collective data from these exploratory toxicity and safety pharmacology studies provide a comprehensive initial safety profile of this compound, which is essential for making informed decisions about its continued development.
Structure Activity Relationships Sar and Analog Design for 3r 3 Amino 3 2 Methylphenyl Propanamide Derivatives
Systematic Structural Modifications of the (3R)-3-Amino-3-(2-methylphenyl)propanamide Scaffold
The nature and position of substituents on a parent molecule can dramatically alter its biological activity. eurochlor.org The introduction of different functional groups can impact a compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity, target selectivity, and metabolic stability. eurochlor.org
In the context of this compound derivatives, modifications can be systematically explored:
Aromatic Ring Substituents: The 2-methylphenyl group offers multiple positions for substitution. Introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) at various positions can modulate the electronic character of the ring and influence interactions with the target protein. For example, in other molecular contexts, the addition of a chlorine atom has been shown to be an effective strategy for improving biological activity. eurochlor.org
Amide and Amino Group Modifications: The primary amino and amide groups are key hydrogen-bonding motifs. N-alkylation, N-acylation, or substitution of the amide with bioisosteres like sulfonamides can significantly impact target binding and cell permeability.
Alkyl Backbone Changes: Altering the propanamide backbone, for instance by introducing conformational constraints or additional functional groups, can affect the spatial orientation of the key pharmacophoric elements.
Stereochemistry is a critical determinant of pharmacological activity, as biological macromolecules like receptors and enzymes are chiral. The "(3R)" designation in the parent compound highlights the importance of a specific spatial arrangement for its intended biological effect. Enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and even their mechanism of action.
Research into related chiral compounds demonstrates the profound impact of stereochemistry. For instance, in a series of novel anticonvulsant agents derived from merging functionalized amino acids and α-aminoamides, the (R)-enantiomers consistently showed the desired pharmacological activity. Specifically, compounds designated as (R)-7 and (R)-11 were identified as potent modulators of voltage-gated sodium channels, underscoring that the (R)-configuration is essential for this particular activity. nih.govnih.gov This highlights the necessity of stereocontrolled synthesis and testing to ensure that the optimal enantiomer is advanced in the drug discovery process. The incorrect stereoisomer may be inactive or could potentially interact with different targets, leading to off-target effects.
Design and Synthesis of Novel Analogs and Derivatives
The design and synthesis of new analogs are guided by the initial SAR findings. The objective is to create molecules that retain the beneficial properties of the lead compound while improving upon its weaknesses, such as potency, selectivity, or metabolic stability.
Lead optimization is a multifaceted process aimed at refining the structure of a promising lead compound to produce a preclinical drug candidate. A key strategy in this phase is to improve the compound's "drug-likeness" by optimizing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. scienceopen.com
Common lead optimization strategies that could be applied to this scaffold include:
Structural Simplification: This approach involves removing non-essential structural elements to reduce molecular weight and complexity, which can improve synthetic accessibility and pharmacokinetic properties. scienceopen.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can enhance biological activity or mitigate metabolic liabilities. For example, an amide linker might be replaced with a sulfonamide to improve cellular potency.
Multivariate Optimization: This modern approach involves the simultaneous optimization of multiple properties, such as pharmacological potency and pharmacokinetic parameters, to increase the efficiency of the lead optimization process. scienceopen.com
A powerful strategy in drug design is the creation of hybrid molecules that combine the key pharmacophoric features of two different classes of drugs. This approach has been successfully applied by merging the structural motifs of functionalized amino acids (FAAs), such as Lacosamide, with α-aminoamides (AAAs), like Safinamide. nih.govresearchgate.net This strategy led to the generation of novel chimeric compounds with potent anticonvulsant activity, often superior to the parent drugs. nih.govresearchgate.net
Applying this concept, derivatives of this compound could be designed by integrating structural elements from other neurologically active agents. For example, research has documented the synthesis of compounds where two aromatic rings, derived from FAA and AAA pharmacophores, were connected by different linkers, such as an oxymethylene bridge or a direct chemical bond. nih.gov This merging of distinct structural motifs can result in compounds with unique pharmacological profiles that engage with biological targets in novel ways. nih.gov
Correlation of Structural Features with Preclinical Pharmacological Profiles
The ultimate goal of analog design is to establish a clear correlation between specific structural features and the resulting pharmacological effects. Preclinical studies provide the data necessary to build these correlations, guiding further optimization efforts.
In studies of chimeric FAA-AAA compounds, distinct pharmacological profiles were linked to subtle structural differences. For example, two related compounds, (R)-7 and (R)-11, were both shown to be effective at inducing slow inactivation of voltage-gated sodium channels. However, (R)-7, which contains an oxymethylene linker between its two aromatic rings, shifted the fast inactivation curve of the sodium channels more significantly than (R)-11, which has a direct bond. nih.gov This suggests that the linker's nature fine-tunes the interaction with the channel, leading to a larger fraction of channels being in an inactivated state in the presence of (R)-7. nih.gov
This difference in molecular mechanism correlated with their in vivo efficacy in a neuropathic pain model. While both compounds showed potent anticonvulsant potential, a single administration of (R)-7 completely reversed mechanical hypersensitivity in a tibial-nerve injury model, whereas (R)-11 did not show the same effect. nih.gov These findings demonstrate a direct link between a specific structural feature (the oxymethylene linker), a distinct electrophysiological effect (enhanced fast inactivation), and a superior preclinical pharmacological outcome (efficacy in a neuropathic pain model).
The table below summarizes the preclinical pharmacological profiles of two illustrative chimeric compounds, highlighting the correlation between their structural features and biological effects.
| Compound | Key Structural Feature | Effect on Na+ Channel Fast Inactivation | Effect on Na+ Channel Slow Inactivation | Efficacy in Neuropathic Pain Model (TNI) |
| (R)-7 | Oxymethylene linker between aromatic rings | Significant hyperpolarizing shift | Effective inducer | Complete reversal of mechanical hypersensitivity |
| (R)-11 | Direct bond between aromatic rings | Less pronounced shift than (R)-7 | Effective inducer | Not effective at reversing mechanical hypersensitivity |
This interactive table summarizes findings from preclinical studies on chimeric compounds merging FAA and AAA motifs, demonstrating how structural variations correlate with distinct pharmacological profiles. nih.govnih.gov
Impact on Receptor Affinity and Enzyme Potency
No published studies were identified that systematically explore how modifications to the structure of this compound affect its binding affinity to specific biological receptors or its potency in inhibiting enzyme activity. Research on related structures, such as 3-amino-3-phenylpropanamide (B15257655) derivatives, has indicated that this chemical class can exhibit affinity for targets like the mu opioid receptor. nih.gov However, without direct experimental data for the 2-methylphenyl variant, it is not possible to create a data table or provide a detailed analysis of its SAR for any specific target.
Modulation of In Vitro Metabolic Stability and Cellular Permeability
Similarly, there is no available information detailing the metabolic profile or permeability characteristics of this compound derivatives. General strategies for improving these properties, such as introducing steric shielding to block metabolically labile sites or altering lipophilicity to enhance membrane permeability, are common in drug discovery. nih.govnih.gov For instance, studies on other chemical series have shown that blocking benzylic carbons with methyl groups can lead to slight increases in liver microsomal stability. nih.gov However, the application and specific outcomes of such strategies for the requested compound have not been documented in the literature. Therefore, a data-driven discussion on how structural changes modulate the metabolic stability and cellular permeability of its derivatives cannot be provided.
Advanced Analytical Methodologies for Research on 3r 3 Amino 3 2 Methylphenyl Propanamide
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable in the structural analysis of novel compounds. For (3R)-3-Amino-3-(2-methylphenyl)propanamide, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecule's atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For this compound, ¹H NMR and ¹³C NMR are fundamental for structural confirmation.
The ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the 2-methylphenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns providing information about their relative positions on the ring. The methyl group protons on the phenyl ring would likely produce a singlet around 2.3-2.5 ppm. The protons of the propanamide backbone, specifically the CH and CH₂ groups, would exhibit characteristic shifts and couplings, crucial for confirming the compound's core structure. The amine (NH₂) and amide (CONH₂) protons would appear as broad signals that can be confirmed by D₂O exchange.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. docbrown.info The carbonyl carbon of the amide group is typically observed in the highly deshielded region of the spectrum, around 170-180 ppm. docbrown.info The carbons of the aromatic ring would produce a cluster of signals between 120 and 140 ppm, while the aliphatic carbons of the propanamide chain and the methyl group would be found in the upfield region of the spectrum. docbrown.info Combining 1D and 2D NMR experiments allows for a complete assignment of all proton and carbon signals, unequivocally confirming the constitution of this compound. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| Amide-NH₂ | 5.5 - 8.0 | Broad Singlet |
| CH-NH₂ | 4.0 - 4.5 | Multiplet |
| CH₃ | 2.3 - 2.5 | Singlet |
| CH₂ | 2.2 - 2.6 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 170 - 180 |
| Aromatic-C | 120 - 140 |
| CH-NH₂ | 50 - 60 |
| CH₂ | 40 - 50 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies. nih.gov For this compound, these methods can confirm the presence of the amine, amide, and aromatic functionalities.
In the IR spectrum, the N-H stretching vibrations of the primary amine and amide groups are expected to appear in the region of 3200-3400 cm⁻¹. researchgate.net The C=O stretching of the amide group, a strong and characteristic absorption, would be observed around 1650 cm⁻¹. researchgate.net The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the non-polar bonds of the aromatic ring often produce stronger and sharper signals than in IR spectroscopy, aiding in the characterization of the phenyl group. nih.gov
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine/Amide | N-H Stretch | 3200 - 3400 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Amide | C=O Stretch | 1630 - 1680 |
| Aromatic | C=C Stretch | 1450 - 1600 |
Mass Spectrometry for Purity Assessment and Metabolite Identification in Research Samples
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, which serves as a confirmation of its elemental composition and a primary indicator of sample purity.
In research settings, MS is crucial for identifying potential metabolites of the compound. When this compound is introduced into a biological system, it may undergo various metabolic transformations. By comparing the mass spectra of samples over time, new signals corresponding to potential metabolites can be detected. Tandem mass spectrometry (MS/MS) can then be employed to fragment these metabolite ions, providing structural information that helps in their identification. This is often achieved by comparing the observed fragmentation patterns with those predicted for likely metabolic products. ornl.gov
Chromatographic Methods for Purity, Enantiomeric Excess, and Quantitative Analysis in Research
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound, determining its enantiomeric excess, and performing quantitative analysis in research samples.
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment. mst.edu By passing the compound through a column with a stationary phase, impurities can be separated based on their differential interactions, and their levels can be quantified.
To determine the enantiomeric excess of the (3R) enantiomer, chiral chromatography is employed. This can be done directly, using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. researchgate.net Alternatively, an indirect method can be used where the enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net The accurate determination of enantiomeric excess is critical, as different enantiomers can have distinct biological activities.
For quantitative analysis in research, such as measuring the concentration of the compound in biological fluids or reaction mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. nih.govresearchgate.net
Crystallographic Techniques for Structural Elucidation of Compound-Target Complexes
X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-resolution structure of a molecule. In the context of this compound, this technique is particularly valuable for elucidating how the compound interacts with its biological target, such as a protein or enzyme.
To achieve this, a crystal of the target protein in complex with this compound is required. When a beam of X-rays is passed through this crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal. By analyzing this diffraction pattern, a detailed 3D model of the compound bound to its target can be constructed. This model reveals the precise binding orientation of the compound and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for understanding the compound's mechanism of action and for guiding further drug design and optimization efforts.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Future Directions and Research Perspectives for 3r 3 Amino 3 2 Methylphenyl Propanamide
Emerging Synthetic Methodologies and Sustainable Synthesis
The production of enantiomerically pure compounds like (3R)-3-Amino-3-(2-methylphenyl)propanamide is critical, as different enantiomers can have vastly different biological activities. Future research will likely focus on moving beyond traditional synthesis and resolution techniques towards more efficient and environmentally friendly methods.
Emerging strategies include the use of biocatalysis, employing enzymes such as lipases or acylases for enantioselective reactions. These enzymatic processes can offer high specificity under mild conditions, reducing the need for harsh chemicals and protecting groups. researchgate.net Asymmetric catalysis using chiral metal complexes or organocatalysts represents another frontier, enabling the direct synthesis of the desired (3R) enantiomer with high purity, thereby avoiding wasteful resolution steps. google.com The principles of green chemistry, emphasizing atom economy, use of renewable feedstocks, and reduction of waste, will guide the development of these new synthetic routes.
| Methodology | Principle | Potential Advantages for Synthesis |
| Biocatalysis | Use of enzymes (e.g., lipases, acylases) for stereoselective transformations. | High enantioselectivity, mild reaction conditions, reduced environmental impact. |
| Asymmetric Catalysis | Employment of chiral catalysts (metal-based or organic) to direct the formation of one enantiomer. | High yield of the desired stereoisomer, minimizes separation steps, improves atom economy. |
| Flow Chemistry | Conducting reactions in continuous-flow reactors instead of batch production. | Enhanced safety, better process control, easier scalability, potential for integration of synthesis and purification. |
| Chemoenzymatic Synthesis | A multi-step approach combining traditional chemical reactions with enzymatic steps. | Leverages the strengths of both methods for complex transformations and high stereopurity. google.com |
Advancements in Computational Predictive Models for Drug Discovery Research
Computational, or in silico, methods are becoming indispensable in modern drug discovery for their ability to predict molecular interactions and properties, thereby saving time and resources. nih.gov For this compound, these models can offer profound insights long before extensive laboratory work begins.
Future research will utilize sophisticated computational tools to predict the compound's potential biological targets. Molecular docking simulations can model the interaction between the compound and the binding sites of various proteins, such as G-protein coupled receptors or enzymes, to estimate binding affinity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict biological activity based on the compound's physicochemical properties. Furthermore, the application of machine learning and deep learning algorithms, trained on vast datasets of known drug-target interactions, can help identify novel, previously unsuspected targets for the compound. nih.govresearchgate.net These predictive models can also assess ADME (absorption, distribution, metabolism, and excretion) properties, helping to forecast the compound's pharmacokinetic profile. drugtargetreview.com
| Computational Model Type | Application in Drug Discovery | Relevance to this compound |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | To identify and rank potential biological targets by simulating interactions at a molecular level. researchgate.net |
| Machine Learning / AI | Uses algorithms to learn from existing data and predict outcomes for new data. nih.gov | To predict novel drug-target interactions, bioactivity, and pharmacokinetic properties based on its structure. researchgate.net |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To design derivatives with improved potency and selectivity or to screen databases for compounds with similar activity profiles. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the stability of ligand-protein complexes. | To validate docking results and analyze the dynamic behavior of the compound within a biological target's binding site. |
Exploration of Novel Biological Targets and Pathways for Preclinical Investigation
While initial investigations may be guided by the structural similarity of this compound to known pharmacophores, a key future direction is the unbiased exploration of novel biological targets. Derivatives of 3-amino-3-phenylpropionamide have been noted for their affinity for the mu opioid receptor, suggesting that neurological targets could be a productive area of investigation. nih.gov
Modern target identification techniques can cast a wide net to uncover how the compound interacts with the proteome. Methods like chemical proteomics and thermal shift assays can identify direct protein binders from cell lysates, providing direct evidence of target engagement. mdpi.com Following target identification, pathway analysis tools can be used to understand the broader biological consequences of modulating that target. By integrating data from literature mining and bioinformatics databases, researchers can construct interaction networks to reveal the pathways most significantly affected by the compound, potentially uncovering novel mechanisms of action and therapeutic applications. nih.gov
Development of Advanced In Vitro and In Vivo Preclinical Models
To bridge the gap between preclinical findings and clinical outcomes, research is increasingly moving towards more physiologically relevant model systems. technologynetworks.com The future preclinical investigation of this compound will benefit significantly from these advancements, which align with the 3Rs principle (replacement, reduction, and refinement of animal testing). nih.govresearchgate.net
Advanced in vitro models, such as 3D cell cultures, organoids, and microphysiological systems (often called "organs-on-a-chip"), offer a more accurate representation of human tissues compared to traditional 2D cell cultures. drugtargetreview.com For instance, if the compound targets the central nervous system, neuronal organoids could be used to study its effects on complex cellular interactions and functions. technologynetworks.com These models can provide crucial data on efficacy and mechanism in a human-relevant context. researchgate.netnih.gov While in vivo models will remain important, the focus will be on using refined models, such as genetically engineered mouse models that better recapitulate human diseases, to validate in vitro findings and assess systemic effects.
Integration of Multi-Omics Data in Preclinical Research for Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, future preclinical studies will increasingly integrate multi-omics data. This approach analyzes the collective molecular landscape of genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) in response to the compound. nih.gov
By treating relevant cell models or tissues with the compound and subsequently analyzing these different molecular layers, researchers can build a comprehensive picture of its mechanism of action. mdpi.com For example, transcriptomics might reveal which genes are up- or down-regulated, while proteomics can confirm whether these changes translate to the protein level. Metabolomics could then show how these changes impact cellular metabolic pathways. Integrating these datasets can help identify biomarkers for the compound's activity, elucidate off-target effects, and provide a deep, mechanistic understanding of its biological impact, which is crucial for advancing a compound toward clinical investigation. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
